
4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a benzenesulfonamide group, and an acetyl group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within the cell.
Result of Action
The molecular and cellular effects of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran compounds, potential effects could include inhibition of cell proliferation in the case of anti-tumor activity, or disruption of bacterial cell functions in the case of antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, may utilize advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzenesulfonamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds.
Scientific Research Applications
4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial properties.
Benzothiophene: Similar to benzofuran but contains a sulfur atom, used in anticancer research.
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
Uniqueness
4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer a range of biological activities and make it a versatile compound for research and development. Its acetyl and benzenesulfonamide groups provide additional sites for chemical modification, enhancing its potential as a drug candidate.
Biological Activity
4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The general formula can be represented as follows:
Antimicrobial Properties
Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial efficacy of benzofuran derivatives, the most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against tested strains .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests it may possess tumor-inhibiting properties. Recent investigations into related benzofuran derivatives have reported growth inhibition values (GI50) as low as 0.20 μM against various cancer cell lines, indicating promising anticancer potential .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.
Study 1: Antimicrobial Activity
A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Among these, the compound with the benzofuran substituent exhibited an IC90 value of less than 0.60 μM, indicating high potency against tuberculosis .
Study 2: Anticancer Efficacy
In another investigation, researchers tested a range of benzofuran-based compounds for anticancer effects on human cancer cell lines. The results highlighted that certain structural modifications significantly enhanced the anticancer activity, with some derivatives achieving GI50 values below 1 μM .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various benzofuran derivatives compared to this compound:
Compound Name | MIC (μg/mL) | GI50 (μM) | Target Pathogen/Cancer Type |
---|---|---|---|
Compound A | 0.78 | 0.20 | S. aureus, Cancer Cell Line A |
Compound B | 3.12 | 0.49 | E. coli, Cancer Cell Line B |
This compound | TBD | TBD | TBD |
Properties
IUPAC Name |
4-acetyl-N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-13(11-17-12-16-5-3-4-6-19(16)24-17)20-25(22,23)18-9-7-15(8-10-18)14(2)21/h3-10,12-13,20H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVHBPZRBIHFOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.